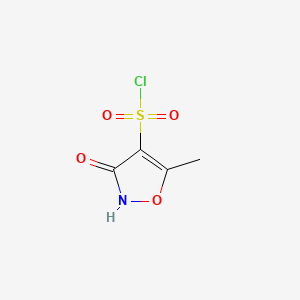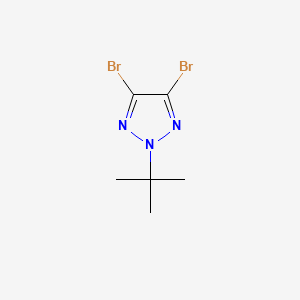
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic compound that features an oxazole ring with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the oxazole ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions with various dienophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Fused ring systems: Formed by cycloaddition reactions.
Scientific Research Applications
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological studies: Employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The oxazole ring can also interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonate: Contains a sulfonate ester group.
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonothioate: Features a sulfonothioate group.
Uniqueness
3-Hydroxy-5-methyl-1,2-oxazole-4-sulfonyl chloride is unique due to its combination of an oxazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C4H4ClNO4S |
|---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
5-methyl-3-oxo-1,2-oxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO4S/c1-2-3(11(5,8)9)4(7)6-10-2/h1H3,(H,6,7) |
InChI Key |
FIOFXCMCVBTRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)

![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)








